2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine
Overview
Description
2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a furo[2,3-d]pyrimidine core with chloromethyl and diphenyl substituents
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression, leading to a halt in cell division . This can have downstream effects on tumor growth and proliferation.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . The inhibition of CDK2 can lead to alterations in cell cycle progression and potentially induce apoptosis within cells .
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins involved in cell signaling pathways, contributing to its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines, such as MCF-7 and HCT-116, by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key enzymes, leading to reduced cell viability and proliferation. Furthermore, it influences cell signaling pathways, including those involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against CDK2 for extended periods . Degradation products may form over time, potentially affecting its efficacy. Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its biotransformation. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, it can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a furo[2,3-d]pyrimidine intermediate, followed by chloromethylation and subsequent functionalization to introduce the diphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5,6-diphenylpyrimidine: Lacks the furo ring, which may affect its reactivity and biological activity.
5,6-Diphenylfuro[2,3-d]pyrimidine: Lacks the chloromethyl group, which may reduce its potential for nucleophilic substitution reactions.
2-(Methyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine: The methyl group instead of chloromethyl may alter its chemical reactivity and interaction with biological targets.
Uniqueness
2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine is unique due to the presence of both the chloromethyl and diphenyl groups on the furo[2,3-d]pyrimidine core
Properties
IUPAC Name |
2-(chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-11-14-22-18(21)16-15(12-7-3-1-4-8-12)17(24-19(16)23-14)13-9-5-2-6-10-13/h1-10H,11H2,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEVTKZWXSFLTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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